molecular formula C15H13N3O2S B2882630 3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 955769-79-6

3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2882630
CAS No.: 955769-79-6
M. Wt: 299.35
InChI Key: OTUJDRLSUASJSS-UHFFFAOYSA-N
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Description

3-Methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 3-methylbenzamide moiety. The compound’s synthesis typically involves multi-step condensation reactions, followed by characterization via spectroscopic methods (IR, NMR, MS) and elemental analysis . Its molecular framework allows for diverse functionalization, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

3-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-4-3-5-11(8-9)13(19)17-12-10(2)16-15-18(14(12)20)6-7-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUJDRLSUASJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with piperidine.

    Bromination and Methylation:

    Methoxylation: The methoxy groups can be introduced via methylation of the corresponding hydroxy derivatives using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the quinoline core to a tetrahydroquinoline derivative.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (L528-0026)

  • Structural Difference : The benzamide substituent is 4-chloro instead of 3-methyl.
  • Key Data: Molecular Weight: 319.77 g/mol logP: 1.489 (indicative of moderate lipophilicity) Hydrogen Bonding: 6 acceptors, 1 donor Pharmacological Screening: Included in libraries targeting cysteine proteases, cancer, and metabolic disorders .

3,4-Diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (BK11653)

  • Structural Difference : Diethoxy groups at positions 3 and 4 on the benzamide ring.
  • Key Data: Molecular Weight: 373.43 g/mol Availability: Priced at $574/mg (90% purity) . Pharmacological Potential: Ethoxy groups may enhance metabolic stability compared to methyl or chloro substituents.

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Structural Difference : A 4-methoxyphenyl group replaces the benzamide substituent.
  • Key Data :
    • CAS RN: 313705-12-3
    • Bioactivity: Methoxy groups often improve binding affinity to enzyme active sites, as seen in related thiazolo[3,2-a]pyrimidine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (logSw) Polar Surface Area (Ų)
Target Compound ~317.38 (estimated) ~2.0 -3.0 (predicted) ~50
L528-0026 319.77 1.489 -2.79 48.40
BK11653 373.43 ~2.5 -3.5 (predicted) ~55
  • Hydrogen Bonding: Fewer hydrogen-bond donors in the target compound (vs. BK11653) may limit interactions with polar biological targets.

Biological Activity

3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound belonging to the thiazolopyrimidine class, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 955769-79-6

The compound features a complex structure combining thiazole and pyrimidine moieties. The presence of the thiazole ring is significant for its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with benzoyl derivatives.
  • Microwave-Assisted Synthesis : Enhancing yield and reducing reaction times.
  • Characterization Techniques : Such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .

Antimicrobial Activity

Research has shown that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated potent inhibitory effects against various bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Moderate

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on human cell lines such as HaCat and Balb/c 3T3 cells. Results indicated promising cytotoxicity profiles, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Molecular Docking Studies : Indicated strong binding interactions with DNA gyrase and MurD enzymes, which are critical for bacterial DNA replication .

Case Studies

  • A study evaluating a series of thiazolopyridine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Another investigation highlighted the compound's potential in treating infections caused by resistant bacterial strains due to its effective mechanism against DNA gyrase .

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